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molecular formula C7H10O2 B8700695 2H-Pyran-2-one, 4-ethenyltetrahydro- CAS No. 89030-33-1

2H-Pyran-2-one, 4-ethenyltetrahydro-

Cat. No. B8700695
M. Wt: 126.15 g/mol
InChI Key: DPTJFTFDPACGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05153214

Procedure details

A stream of nitrogen gas is passed through a mixture of 19.6 ml (41.2 mmol) of 2.1M vinyllithium in tetrahydrofuran and 21 ml toluene to evaporate tetrahydrofuran. The resulting pale yellow suspension is diluted with 21 ml ether and cooled to -78°. To this solution is added 1.87 g (20.9 mmol) cuprous cyanide and the reaction mixture is then warmed to 0° for 2 min. The resulting gray suspension is cooled to -78° and 0.9 ml (10.4 mmol) of 5,6-dihydro-2H-pyran-2-one is added. The reaction mixture is stirred at -78° for 30 min and at -20° for 15 min. The reaction is quenched by the addition of saturated aqueous ammonium chloride and stirred for 1 h at room temperature. The insoluble salts are filtered off and washed with water (1×20 ml) and ether (2×20 ml). The layers are separated and the aqueous phase is extracted with ether (2×30 ml). Combined organic extracts are dried (MgSO4), filtered and evaporated to give a yellow oil which is purified by flash chromatography to obtain 4-ethenyltetrahydro-2H-pyran-2-one as a pale yellow oil.
Quantity
19.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
1.87 g
Type
reactant
Reaction Step Two
Name
5,6-dihydro-2H-pyran-2-one
Quantity
0.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([Li])=[CH2:2].[O:4]1[CH2:9][CH2:8][CH:7]=[CH:6][C:5]1=[O:10]>O1CCCC1.C1(C)C=CC=CC=1>[CH:1]([CH:7]1[CH2:8][CH2:9][O:4][C:5](=[O:10])[CH2:6]1)=[CH2:2]

Inputs

Step One
Name
Quantity
19.6 mL
Type
reactant
Smiles
C(=C)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
21 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
cuprous cyanide
Quantity
1.87 g
Type
reactant
Smiles
Step Three
Name
5,6-dihydro-2H-pyran-2-one
Quantity
0.9 mL
Type
reactant
Smiles
O1C(C=CCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at -78° for 30 min and at -20° for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to evaporate tetrahydrofuran
ADDITION
Type
ADDITION
Details
The resulting pale yellow suspension is diluted with 21 ml ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78°
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is then warmed to 0° for 2 min
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting gray suspension is cooled to -78°
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by the addition of saturated aqueous ammonium chloride
STIRRING
Type
STIRRING
Details
stirred for 1 h at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The insoluble salts are filtered off
WASH
Type
WASH
Details
washed with water (1×20 ml) and ether (2×20 ml)
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ether (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic extracts are dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=C)C1CC(OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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